1,2,3,4-Tetrahydroisoquinolin-7-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-amine is a secondary amine with the chemical formula C9H11N . It is an important structural motif of various natural products and therapeutic lead compounds . It is part of the isoquinoline alkaloids family and is widely distributed in nature .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure were synthesized .Molecular Structure Analysis
The molecular weight of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is 184.67 . The InChI code is 1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives 50 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Biological Activities
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .
Medicinal Chemistry
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their potential against various diseases . This has resulted in the development of novel THIQ analogs with potent biological activity .
Structural-Activity Relationship (SAR) Studies
The structural-activity relationship (SAR) of THIQ analogs is an area of active research. Understanding the SAR can help in the development of more effective therapeutic agents .
C(1)-Functionalization
Recent advances in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions have been highlighted . These reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of particular interest .
Synthesis of Alkaloids
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities .
Asymmetric Catalysis
N-benzyl THIQs are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is a secondary amine that belongs to the large group of natural products known as isoquinoline alkaloids . THIQ and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq and its analogs interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
It has been suggested that thiq and its analogs may affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of THIQ .
Result of Action
It is known that thiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468967 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72299-68-4 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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